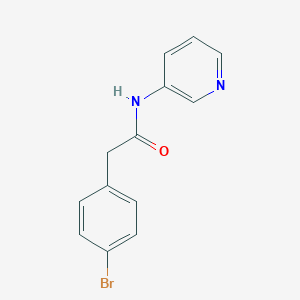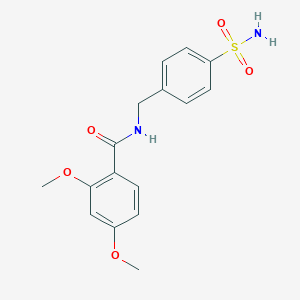![molecular formula C17H14N6O3S2 B276844 N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, commonly known as ATB-346, is a novel drug compound that has recently gained attention in the scientific community. It is a non-steroidal anti-inflammatory drug (NSAID) that has been developed to provide pain relief and reduce inflammation without the side effects commonly associated with traditional NSAIDs.
Mécanisme D'action
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Unlike traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, ATB-346 selectively targets COX-2, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 reduces inflammation and pain without causing gastrointestinal toxicity.
Biochemical and Physiological Effects
ATB-346 has been shown to have several biochemical and physiological effects in pre-clinical models. It has been shown to reduce inflammation and pain, as well as improve joint function in models of arthritis. Additionally, ATB-346 has been shown to reduce inflammation and promote healing in models of inflammatory bowel disease. It has also been shown to reduce neuropathic pain in models of nerve injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ATB-346 for lab experiments is its low toxicity profile, which allows for long-term studies without causing harm to the animals. Additionally, its selective inhibition of COX-2 allows for targeted reduction of inflammation and pain without affecting other physiological processes. However, one limitation of ATB-346 is its relatively high cost compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of ATB-346. One area of interest is the potential use of ATB-346 in the treatment of chronic pain conditions, such as osteoarthritis and neuropathic pain. Additionally, further studies are needed to investigate the safety and efficacy of ATB-346 in humans. Finally, the development of new formulations of ATB-346, such as topical creams and gels, may provide alternative methods of delivery for pain relief and inflammation reduction.
Méthodes De Synthèse
ATB-346 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of 2-amino-5-chlorobenzonitrile, 4-aminobenzenesulfonamide, and 3-(2-bromoacetyl)-5H-[1,2,4]triazino[5,6-b]indole to form the final product. The synthesis process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
ATB-346 has been extensively studied for its potential therapeutic benefits in various inflammatory conditions. It has been shown to have anti-inflammatory and analgesic effects in pre-clinical models of arthritis, inflammatory bowel disease, and neuropathic pain. Additionally, ATB-346 has been shown to have a lower risk of gastrointestinal toxicity compared to traditional N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamides, making it a promising alternative for long-term pain management.
Propriétés
Nom du produit |
N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide |
|---|---|
Formule moléculaire |
C17H14N6O3S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H14N6O3S2/c18-28(25,26)11-7-5-10(6-8-11)19-14(24)9-27-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H2,18,25,26)(H,20,21,23) |
Clé InChI |
UIITUMAGQITWEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)

![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276789.png)